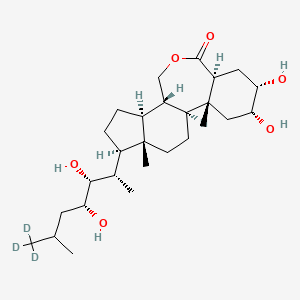
28-Nor Brassinolide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
28-Nor Brassinolide-d3 is a synthetic analog of brassinolide, a naturally occurring plant hormone belonging to the class of brassinosteroids. Brassinosteroids are polyhydroxylated steroidal compounds that play a crucial role in plant growth and development, including cell elongation, division, and differentiation. They are also involved in various physiological processes such as seed germination, flowering, and stress responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 28-Nor Brassinolide-d3 involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Deuteration: Introduction of deuterium atoms at specific positions to obtain the deuterated analog.
The reaction conditions typically involve the use of strong oxidizing and reducing agents, such as chromium trioxide for oxidation and sodium borohydride for reduction. The deuteration step may involve the use of deuterated reagents or catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization of the final product.
化学反应分析
Types of Reactions
28-Nor Brassinolide-d3 undergoes various chemical reactions, including:
Substitution: Replacement of functional groups with other groups.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Hydroxylation: Hydroxylating agents, catalysts.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound.
科学研究应用
28-Nor Brassinolide-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of brassinosteroids.
Biology: Investigated for its role in plant growth and development, as well as its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in agricultural research to develop new plant growth regulators and stress tolerance enhancers.
作用机制
The mechanism of action of 28-Nor Brassinolide-d3 involves binding to specific receptors on the cell surface, initiating a signal transduction cascade. This cascade involves phosphorylation and dephosphorylation of various proteins, leading to changes in gene expression and activation of specific pathways. The molecular targets include receptor kinases, transcription factors, and other signaling molecules.
相似化合物的比较
Similar Compounds
- Brassinolide
- 24-Epibrassinolide
- 28-Homobrassinolide
Comparison
28-Nor Brassinolide-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its biological activity. Compared to other brassinosteroids, it may exhibit different binding affinities and activation profiles, making it a valuable tool for studying the structure-activity relationships of brassinosteroids.
属性
分子式 |
C27H46O6 |
|---|---|
分子量 |
469.7 g/mol |
IUPAC 名称 |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5-dihydroxy-2,16-dimethyl-15-[(2S,3R,4R)-7,7,7-trideuterio-3,4-dihydroxy-6-methylheptan-2-yl]-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1/i1D3/t14?,15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+ |
InChI 键 |
CJNLSQRTIXIHGW-BTEZCADBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C)C[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
规范 SMILES |
CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)



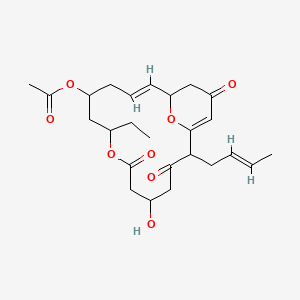
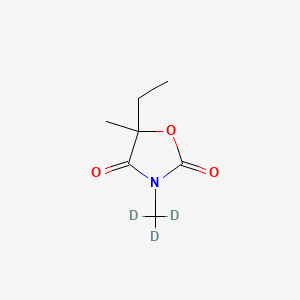
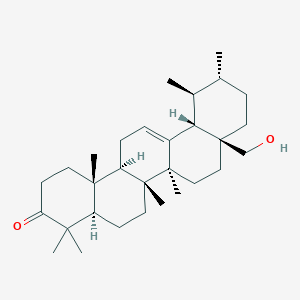
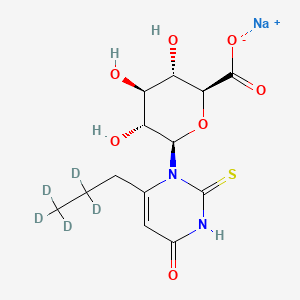


![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
